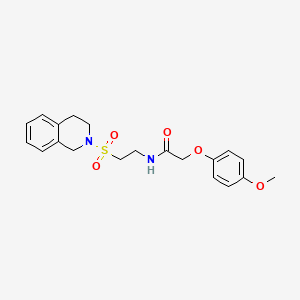

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide often involves multi-step organic synthesis. The initial step typically includes the preparation of 3,4-dihydroisoquinolin-2(1H)-ylamine. This intermediate is then reacted with a sulfonyl chloride in a basic environment to attach the sulfonyl group. Following this, the compound is treated with 2-(4-methoxyphenoxy)acetic acid, using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final amide linkage under controlled temperature conditions.

Industrial Production Methods: Industrial production might streamline this process by employing automated synthesizers and continuous flow reactors to ensure precision and scale. The control of temperature, pH, and stoichiometry is critical to achieving high yields and purity in large-scale syntheses.

化学反応の分析

Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: : Leading to the formation of sulfoxides or sulfones.

Reduction: : Potential reduction of sulfonyl groups to thiols or the amide group to amines.

Substitution Reactions: : Involving nucleophiles attacking electrophilic centers in the molecule.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reductions, and nucleophiles such as amines and alcohols for substitution reactions. These reactions typically occur under anhydrous and inert conditions to prevent unwanted side reactions.

Major Products: The products from these reactions vary but might include sulfoxides, sulfones, secondary amines, and modified acetamides, depending on the reaction pathway and conditions used.

科学的研究の応用

Chemistry: In chemistry, this compound is a versatile intermediate in the synthesis of more complex molecules, potentially serving as a precursor for pharmaceuticals or agrochemicals.

Biology: Biologically, it might be investigated for its interactions with various enzymes or receptors, given the structural features that mimic natural substrates or inhibitors.

Medicine: Medically, compounds with similar structures are often explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: In industry, such compounds could find uses as specialty chemicals, reagents, or in the formulation of materials with unique properties.

作用機序

Molecular Targets and Pathways: The precise mechanism of action would depend on the target application, but generally, the compound could interact with molecular targets such as enzymes or receptors. For instance, the sulfonyl group might facilitate binding to active sites, while the isoquinolin moiety could engage in π-π interactions, modulating activity at the molecular level.

類似化合物との比較

Comparison with Other Compounds: Similar compounds might include other sulfonylated amides or those featuring methoxyphenoxy groups. Compared to these, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide might offer unique benefits in binding affinity or selectivity due to its distinct structural features.

List of Similar Compounds

N-(2-(methylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

N-(2-(4-methylphenylsulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

N-(2-(2-oxo-1,2-dihydroisoquinolin-3(4H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide

生物活性

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound is characterized by its unique structure comprising a sulfonamide group, a dihydroisoquinoline moiety, and a methoxyphenoxy acetamide functional group. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 378.5 g/mol. The structural complexity facilitates various interactions with biological targets, which is pivotal for its pharmacological properties.

Antifungal Activity

Research indicates that derivatives of compounds similar to this compound exhibit antifungal properties. A study evaluated several derivatives against Fusarium oxysporum, revealing that certain compounds displayed antifungal activity comparable to established antifungal agents, suggesting potential applications in treating fungal infections .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in various studies. For instance, 2,3-dihydroxy-4-methoxyacetophenone, a compound isolated from Cynanchum paniculatum, demonstrated neuroprotective effects in hippocampal neuronal cells and improved cognitive function in animal models. This suggests that the dihydroisoquinoline structure may contribute to neuroprotection by mitigating oxidative stress and enhancing cognitive abilities .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, potentially increasing levels of serotonin and norepinephrine in the central nervous system.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which can protect neuronal cells from oxidative damage, a common pathway in neurodegenerative diseases.

- Receptor Interaction : The interaction with various receptors, including serotonin receptors, could mediate mood regulation and cognitive enhancement.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of Dihydroisoquinoline : Utilizing the Pictet-Spengler reaction to construct the core structure.

- Sulfonylation : Introducing the sulfonamide group through reaction with sulfonyl chlorides.

- Coupling Reactions : Finalizing the compound by coupling with appropriate phenolic derivatives.

This synthetic pathway underscores the compound's potential as a versatile intermediate for developing other bioactive molecules.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- A study demonstrated that certain dihydroisoquinoline derivatives exhibited significant antifungal activity against pathogenic fungi, suggesting their potential as therapeutic agents .

- Other research focused on the neuroprotective effects of structurally similar compounds, indicating their ability to enhance cognitive function and protect against neurotoxicity induced by glutamate .

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-18-6-8-19(9-7-18)27-15-20(23)21-11-13-28(24,25)22-12-10-16-4-2-3-5-17(16)14-22/h2-9H,10-15H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDIRHHANZGQKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。